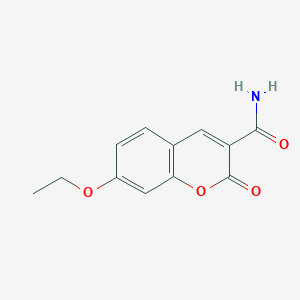

7-ethoxy-2-oxo-2H-chromene-3-carboxamide

Description

Significance of the Chromene Scaffold in Contemporary Medicinal Chemistry Research

The chromene scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyran ring, is a privileged structure in medicinal chemistry. Its prevalence in a vast number of natural products, including alkaloids, flavonoids, and tocopherols, underscores its biological significance. The inherent structural features of the chromene ring allow it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.

Academic research has extensively documented the diverse biological activities of chromene derivatives, including their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.gov The versatility of the chromene skeleton allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds for high-throughput screening and drug discovery programs. This adaptability has made the chromene scaffold a focal point for the development of novel therapeutic agents.

Overview of 2-Oxo-2H-chromene-3-carboxamide Derivatives as a Focus for Scholarly Investigation

Within the broader class of chromenes, the 2-oxo-2H-chromene, commonly known as coumarin (B35378), is of particular importance. The introduction of a carboxamide functional group at the 3-position of the coumarin ring system gives rise to the 2-oxo-2H-chromene-3-carboxamide derivatives. This specific modification has been a key area of focus for scholarly investigation due to the profound impact of the carboxamide moiety on the physicochemical and biological properties of the parent coumarin scaffold.

The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, which can significantly influence the binding of these molecules to biological targets. A series of novel coumarin-3-carboxamide derivatives have been designed and synthesized to evaluate their biological activities. nih.gov Research has shown that these derivatives exhibit a range of pharmacological effects, including potential as anticancer agents. nih.gov For instance, certain N-phenyl coumarin-3-carboxamides have demonstrated significant potency against various cancer cell lines. nih.gov

The synthesis of these derivatives often involves the amidation of a coumarin-3-carboxylic acid or its corresponding ester. nih.gov The versatility of this synthetic approach allows for the introduction of a wide variety of substituents on the amide nitrogen, providing a powerful tool for modulating the biological activity and pharmacokinetic properties of the resulting compounds.

Research Trajectories and Academic Imperatives for 7-Ethoxy-2-oxo-2H-chromene-3-carboxamide

The academic imperatives for the investigation of specific 2-oxo-2H-chromene-3-carboxamide derivatives are driven by the desire to develop compounds with enhanced potency, selectivity, and favorable drug-like properties. The substitution pattern on the benzopyran ring plays a crucial role in determining the biological activity of these compounds. The 7-position of the coumarin nucleus is a common site for modification, as substituents at this position can significantly influence the electronic and steric properties of the molecule.

While extensive research has been conducted on 7-hydroxy and 7-alkoxy coumarin derivatives, dedicated scholarly articles focusing specifically on the synthesis, characterization, and biological evaluation of This compound are limited in the publicly available scientific literature. The synthesis of the related precursor, 7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, is documented, suggesting the feasibility of preparing the target carboxamide.

The academic imperative for investigating this specific compound would be to explore how the 7-ethoxy group, in concert with the 3-carboxamide moiety, influences its biological activity profile. It is hypothesized that the ethoxy group may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability compared to its 7-hydroxy counterpart.

Future research trajectories for this compound would logically involve its synthesis, comprehensive spectroscopic characterization, and subsequent evaluation in a battery of biological assays to determine its potential as a therapeutic agent. The table below outlines the key physicochemical properties of the parent compound, 7-hydroxy-2-oxo-2H-chromene-3-carboxamide, which would serve as a benchmark for comparison.

| Property | Value |

| Molecular Formula | C10H7NO4 |

| Molecular Weight | 205.17 g/mol |

| IUPAC Name | 7-hydroxy-2-oxochromene-3-carboxamide |

| CAS Number | 19088-69-8 |

| Data sourced from PubChem CID 5405787 nih.gov |

A comprehensive investigation into this compound would be a valuable contribution to the field of medicinal chemistry, potentially uncovering a novel derivative with enhanced pharmacological properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-ethoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-16-8-4-3-7-5-9(11(13)14)12(15)17-10(7)6-8/h3-6H,2H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREMGRYWZHSOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Ethoxy 2 Oxo 2h Chromene 3 Carboxamide and Analogous Structures

Established Synthetic Routes for the Chromene-3-carboxamide Scaffold Construction

The formation of the fundamental chromene-3-carboxamide framework is achievable through several reliable synthetic pathways. These methods often involve condensation reactions that build the heterocyclic pyrone ring onto a benzene (B151609) precursor.

The Knoevenagel condensation is a cornerstone in coumarin (B35378) synthesis, involving the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound in the presence of a weak base. youtube.com For the direct synthesis of the 2-oxo-2H-chromene-3-carboxamide scaffold, a substituted salicylaldehyde is reacted with an N-substituted 2-cyanoacetamide (B1669375) or a malonamic acid ester. rsc.orgmdpi.com The reaction is typically catalyzed by a mild base such as piperidine (B6355638) or sodium carbonate. rsc.orgresearchgate.net The process involves an initial condensation followed by an intramolecular cyclization (lactonization) to yield the coumarin ring. youtube.comtandfonline.com The use of microwave irradiation and ultrasound has been explored to accelerate these reactions and improve yields, often under solvent-free conditions. kjscollege.comsapub.orgsapub.org

Table 1: Examples of Knoevenagel Condensation for Coumarin Synthesis

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Product | Ref |

| Salicylaldehyde | N-substituted cyanoacetamides | Aqueous Na2CO3 or NaHCO3 | Room Temperature | 2-Imino/2-Oxo-2H-chromene-3-carboxamides | rsc.org |

| 3-Ethoxysalicylaldehyde (B1293910) | Diethylmalonate | Piperidine | Ethanol (B145695), Reflux | Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate | researchgate.net |

| Salicylaldehyde | Ethyl acetoacetate | Piperidine | Ethanol, Reflux | 3-Acetyl-2H-chromen-2-one | youtube.com |

| o-Vanillin | Diethyl malonate | Piperidine acetate, LiSO4 | Ultrasound, 50°C | Substituted 3-carboxycoumarin | sapub.org |

The Pechmann condensation is one of the most versatile and widely used methods for preparing coumarins. arkat-usa.orgiiste.org This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. wikipedia.orgorganic-chemistry.org While this method directly yields 4-substituted coumarins, it is a primary strategy for constructing the core coumarin nucleus. wikipedia.org To obtain a structure like 7-ethoxy-2-oxo-2H-chromene-3-carboxamide, a phenol such as resorcinol (B1680541) could be used, which after formation of the 7-hydroxycoumarin ring, would require subsequent ethoxylation and functionalization at the 3-position. sathyabama.ac.in The reaction is typically promoted by strong acids like sulfuric acid, aluminum chloride, or trifluoroacetic acid. iiste.orgwikipedia.org Heterogeneous catalysts have also been developed to facilitate easier workup and improve the environmental profile of the reaction. nih.gov

The mechanism involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) of the activated carbonyl group onto the aromatic ring, ortho to the hydroxyl group. wikipedia.org The final step is a dehydration reaction that forms the pyrone ring. wikipedia.org

Multi-component reactions (MCRs) offer an efficient approach for the synthesis of complex molecules like chromenes in a single step from three or more starting materials. These processes are valued for their high atom economy and operational simplicity. A relevant example is the synthesis of 4H-chromene derivatives through a Knoevenagel-Michael reaction cascade. For instance, a three-component reaction between a 2-hydroxybenzaldehyde, an active methylene compound like acetoacetanilide, and a Michael acceptor can yield highly functionalized chromene-3-carboxamides. researchgate.net Such cyclocondensation processes provide rapid access to the chromene core, which can then be further modified to achieve the target structure.

An important and widely used strategy for obtaining 2-oxo-2H-chromene-3-carboxamides involves the synthesis of 2-imino-2H-chromene-3-carboxamide intermediates. rsc.org These imino-coumarins are readily prepared via the Knoevenagel condensation of various salicylaldehyde derivatives with N-substituted 2-cyanoacetamides. rsc.orgekb.egekb.eg This reaction is often carried out under mild conditions, for example, using aqueous sodium carbonate at room temperature, which makes it an environmentally friendly approach. rsc.org

The resulting 2-imino-2H-chromene-3-carboxamides serve as stable precursors that can be easily converted to their 2-oxo analogues. The transformation is typically achieved through simple acid-catalyzed hydrolysis, where treatment with aqueous hydrochloric acid effectively replaces the imino group with a carbonyl group to furnish the final 2-oxo-2H-chromene-3-carboxamide. rsc.orgekb.eg This two-step sequence allows for a versatile and high-yielding route to the desired coumarin scaffold.

Table 2: Synthesis of 2-Imino-2H-chromene-3-carboxamide Precursors

| Aldehyde | Cyanoacetamide Derivative | Catalyst / Conditions | Product | Ref |

| Salicylaldehyde | N-aryl-2-cyanoacetamide | Boiling acetic acid | 2-Imino-N-aryl-2H-chromene-3-carboxamide | ekb.eg |

| Salicylaldehyde | Cyanoacetanilides | Ethanolic ammonium (B1175870) acetate | 2-Imino-3-(N-phenylcarboxamido)-2H-chromene | ekb.eg |

| Salicylaldehyde derivatives | N-substituted cyanoacetamides | Aqueous Na2CO3 | 2-Imino-2H-chromene-3-carboxamides | rsc.org |

Targeted Derivatization Strategies for Functionalization at the 7-Position and Carboxamide Moiety

Once the core coumarin-3-carboxamide scaffold is established, targeted derivatization can be performed to install specific functional groups, such as the ethoxy group at the 7-position.

The introduction of an ethoxy group at the 7-position of the coumarin ring is typically accomplished via a Williamson ether synthesis. This reaction involves the O-alkylation of a 7-hydroxycoumarin precursor. chemicalbook.com The synthesis starts with a 7-hydroxy-2-oxo-2H-chromene-3-carboxamide, which is treated with an ethylating agent in the presence of a base.

The general procedure involves deprotonating the phenolic hydroxyl group at the 7-position with a base, such as potassium carbonate (K2CO3), to form a more nucleophilic phenoxide ion. chemicalbook.com This is followed by the addition of an ethylating agent, commonly ethyl bromide or ethyl iodide. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF) under reflux conditions to afford the desired 7-ethoxy derivative. chemicalbook.comnih.gov This method is a reliable and high-yielding route for the specific functionalization at the 7-position.

Amidation Reactions for the Formation of the 3-Carboxamide Group

The introduction of the 3-carboxamide functionality onto the 2-oxo-2H-chromene scaffold is a critical step in the synthesis of the target compound and its analogs. Several methodologies have been developed to achieve this transformation, primarily involving the amidation of a precursor coumarin-3-carboxylic acid or its corresponding ester.

One common approach involves the direct reaction of a coumarin-3-carboxylic acid with an amine. This can be facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), although this method can sometimes result in low yields after purification. nih.gov A more efficient method utilizes hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a base like triethylamine (B128534) (Et3N) to promote the amidation of coumarin-3-carboxylic acids with various anilines, affording the desired carboxamides in moderate yields. nih.gov

Another strategy for the synthesis of coumarin-3-carboxamides is through a one-pot, three-component reaction. This can involve the reaction of a salicylaldehyde, an aliphatic primary or secondary amine, and diethylmalonate, catalyzed by a dual system like piperidine-iodine in a green solvent such as ethanol. researchgate.net This multicomponent approach offers an efficient and straightforward route to the desired products. researchgate.net

Furthermore, the amidation of coumarin-3-carboxylic acids can be achieved using tetraalkylthiuram disulfides as the source of the amine, a reaction that can be catalyzed by copper salts. researchgate.netias.ac.in This method is compatible with a range of functional groups, including both electron-donating and electron-withdrawing substituents on the coumarin ring. researchgate.net A catalyst-free approach has also been developed, employing amines in green solvents for the amidation in an addition reaction, which boasts high yields and a broad substrate scope. rsc.org

The synthesis of N-substituted-2-oxo-2H-chromene-3-carboxamides can also be accomplished by refluxing ethyl 2-oxo-2H-chromene-3-carboxylate with the appropriate amine in ethanol. mdpi.com This straightforward method has been used to produce compounds like N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide in high yield. mdpi.com

| Precursor | Reagents and Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Coumarin-3-carboxylic acid | Aniline, HATU, Et3N | Coumarin-3-carboxamide | Good yields (43%-51%) for various anilines. | nih.gov |

| Salicylaldehyde, amine, diethylmalonate | Piperidine-iodine, ethanol | Coumarin-3-carboxamide | One-pot, three-component, efficient synthesis. | researchgate.net |

| Coumarin-3-carboxylic acid | Tetraalkylthiuram disulfides, Copper salts | Coumarin-3-carboxamide | Compatible with various functional groups. | researchgate.netias.ac.in |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Amine, ethanol, reflux | N-substituted-2-oxo-2H-chromene-3-carboxamide | High yield, straightforward procedure. | mdpi.com |

Exploration of Other Alkoxy Substitutions and Their Synthetic Viability

The synthesis of coumarin derivatives with various alkoxy substitutions at the 7-position is a well-established area of research. The general strategy involves the Knoevenagel condensation of a 4-alkoxy-2-hydroxybenzaldehyde with a suitable active methylene compound.

For instance, the synthesis of ethyl 7-alkoxy-2-oxo-2H-chromene-3-carboxylates can be achieved by reacting 2,4-dihydroxybenzaldehyde (B120756) with diethyl malonate in the presence of piperidine and a catalytic amount of glacial acetic acid in ethanol under reflux. nih.gov The resulting ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate can then be alkylated at the 7-hydroxyl group using various alkyl halides in the presence of a base to yield the desired 7-alkoxy derivatives. nih.gov This method has been successfully employed to synthesize a range of 7-alkoxy-substituted coumarins with varying chain lengths. nih.gov

Similarly, the synthesis of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate has been reported via the Knoevenagel condensation of 3-ethoxysalicylaldehyde with diethylmalonate in ethanol, using piperidine as a catalyst. researchgate.net This demonstrates the versatility of this condensation reaction for accessing coumarins with alkoxy groups at different positions on the benzene ring.

The synthesis of 7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid itself has been documented, indicating the viability of having the carboxylic acid functionality present alongside the 7-ethoxy group. sigmaaldrich.com This acid can then serve as a precursor for the synthesis of the corresponding carboxamide through the amidation reactions discussed previously.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2,4-dihydroxybenzaldehyde, diethyl malonate | Piperidine, glacial acetic acid, ethanol, reflux | Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | nih.gov |

| Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | Alkyl halide, base | Ethyl 7-alkoxy-2-oxo-2H-chromene-3-carboxylate | nih.gov |

| 3-ethoxysalicylaldehyde, diethylmalonate | Piperidine, ethanol | Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate | researchgate.net |

Chemical Reactivity and Transformation Pathways of the Chromene-3-carboxamide Core

The coumarin-3-carboxamide core is a reactive scaffold that can undergo a variety of chemical transformations, allowing for the further diversification of these molecules.

Oxidation Reactions of Chromene Derivatives

While specific oxidation reactions on this compound are not extensively detailed in the provided context, the coumarin nucleus is generally susceptible to oxidation. For instance, the pyrano ring can be formed through cyclization using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Reduction Reactions of Carboxylic Acid and Other Functional Groups

Information regarding the specific reduction of the carboxylic acid or other functional groups on this compound is not explicitly available in the provided search results. However, standard reduction methodologies for carboxylic acids and amides could potentially be applied to this scaffold, provided that the coumarin lactone is stable to the reaction conditions.

Nucleophilic Substitution Reactions at Substituted Positions

The coumarin ring can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups. The hydroxyl group at the 7-position of the coumarin skeleton is a key site for functionalization through alkylation and acylation reactions. mdpi.com For example, 7-hydroxy-2H-chromen-2-one can be O-acylated with 4-chlorobenzoyl chloride in the presence of triethylamine to yield 2-oxo-2H-chromen-7-yl 4-chlorobenzoate. mdpi.com Similarly, the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide in the presence of potassium carbonate leads to the formation of the corresponding allyl ester. nih.gov

Heterocycle Annulation and Fusion Reactions

The coumarin-3-carboxamide core can serve as a building block for the construction of more complex heterocyclic systems through annulation and fusion reactions. For example, coumarin-3-carboxylic acids can undergo rhodium(III)-catalyzed C-H activation and [3+3] annulation with methyleneoxetanones to form 2H-chromene-3-carboxylic acids. acs.org These products can then undergo further intramolecular cyclization to yield tetracyclic products. acs.org

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) can lead to ring-opening and subsequent formation of various heterocyclic compounds, although the primary products are often salicylaldehyde azine and malonohydrazide rather than the expected 2-oxo-2H-chromene-3-carbohydrazide. nih.gov However, under specific conditions, the carbohydrazide (B1668358) can be formed and subsequently used to synthesize a variety of N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides. nih.gov These carbohydrazides are versatile intermediates for the synthesis of various five- and six-membered heterocyclic rings fused to the coumarin scaffold.

Structure Activity Relationship Sar Investigations of 7 Ethoxy 2 Oxo 2h Chromene 3 Carboxamide Derivatives

Influence of Substituents on Biological Activities of Chromene-3-carboxamide Derivatives

The biological activity of chromene-3-carboxamide derivatives is highly dependent on the nature and position of various substituents on the core structure. Systematic modifications have revealed key insights into the structural requirements for specific therapeutic effects, such as anticancer and antimicrobial properties.

The substituent at the 7-position of the coumarin (B35378) ring plays a critical role in defining the pharmacological profile of the molecule. The introduction of an ethoxy group, as in the parent compound, is one of many variations that have been explored to enhance potency and selectivity.

Studies on related compounds have shown that modifying the 7-position can significantly impact activity. For instance, replacing the ethoxy group with a diethylamino group in N-phenyl-2-oxo-2H-chromene-3-carboxamide derivatives has been investigated for its effect on antitumor activity. mdpi.com The electron-donating nature of these substituents can alter the electronic properties of the entire ring system, potentially influencing how the molecule interacts with its biological target. While many coumarin derivatives have been studied for a broad range of biological activities including antibacterial, antifungal, antioxidant, anti-inflammatory, and anticancer effects, the specific substituent at the 7-position often fine-tunes the primary activity. nih.govmdpi.com For example, certain 7-hydroxycoumarin derivatives have been developed as fluorescent probes for studying macrophage migration inhibitory factor. drugbank.com

The data below illustrates how different substituents at the 7-position on the coumarin-3-carboxamide scaffold can lead to varied biological activities.

| Compound Series | 7-Position Substituent | Observed Biological Activity | Reference |

| 2-oxo-N-phenyl-2H-chromene-3-carboxamide | -OCH2CH3 (Ethoxy) | Antitumor | mdpi.com |

| 2-oxo-N-phenyl-2H-chromene-3-carboxamide | -N(CH2CH3)2 (Diethylamino) | Antitumor | mdpi.com |

| 2-oxo-2H-chromene-3-carboxamide | -OH (Hydroxy) | Precursor for enzyme probes | drugbank.com |

| N-(aryl)-2-oxo-2H-chromen-7-yl | Carboxamide/Sulfonamide | Fungicidal | mdpi.com |

The carboxamide group at the C-3 position is a crucial determinant of biological activity. Research comparing coumarin-3-carboxylic acids with their corresponding carboxamide derivatives has revealed distinct activity profiles. For example, while the presence of a carboxylic acid group at the C-3 position was found to be essential for antibacterial activity against gram-positive bacteria, its conversion to a carboxamide eliminated this effect. nih.govresearchgate.net

Conversely, this same conversion from a carboxylic acid to an N-phenyl carboxamide significantly enhanced anticancer activity against cell lines such as HepG2. nih.govresearchgate.net This suggests that the carboxamide moiety is not merely a passive linker but an active participant in the molecular interactions responsible for cytotoxicity in cancer cells. The introduction of an amide group at this position is a key strategy in the design of coumarin-based compounds for various therapeutic applications. mdpi.com Further modifications, such as creating complex pseudopeptides via Ugi-four-component reactions involving coumarin-3-carboxylic acid, have been shown to produce novel amidated coumarins with unique fluorescent properties. researchgate.net

The following table summarizes the differential impact of the C-3 substituent on biological activity.

| Parent Scaffold | C-3 Substituent | Primary Biological Activity | Finding | Reference |

| Coumarin | -COOH | Antibacterial | Essential for activity against gram-positive bacteria. | nih.govresearchgate.net |

| Coumarin | -CONH-R | Antibacterial | Activity is lost upon conversion from carboxylic acid. | nih.govresearchgate.net |

| Coumarin | -COOH | Anticancer | Moderate activity. | nih.gov |

| Coumarin | -CONH-Phenyl | Anticancer | Potency significantly increases compared to the parent acid. | nih.gov |

Beyond the 7-position and the 3-carboxamide group, substitutions on remote parts of the molecule, such as the phenyl ring of an N-phenylcarboxamide, can further modulate biological activity. Studies have shown that adding electron-withdrawing groups like fluorine to this phenyl ring can significantly enhance anticancer potency. nih.govscispace.com For instance, 4-fluoro and 2,5-difluoro benzamide (B126) derivatives were found to be among the most potent compounds against HepG2 and HeLa cancer cell lines. researchgate.netresearchgate.net In contrast, substituents like 4-chloro and 4-bromo on the same phenyl ring resulted in less active compounds. nih.gov

The table below details the effects of substitutions on the N-phenyl ring of coumarin-3-carboxamides on anticancer activity.

| Base Compound | Substituent on N-phenyl ring | Cell Line | Effect on Anticancer Activity | Reference |

| Coumarin-3-(N-phenyl)carboxamide | 4-Fluoro | HepG2, HeLa | Potent activity | nih.govscispace.com |

| Coumarin-3-(N-phenyl)carboxamide | 2,5-Difluoro | HepG2, HeLa | Potent activity | nih.govscispace.com |

| Coumarin-3-(N-phenyl)carboxamide | 4-Chloro | HepG2, HeLa | Reduced activity | nih.gov |

| Coumarin-3-(N-phenyl)carboxamide | 4-Bromo | HepG2, HeLa | Reduced activity | nih.gov |

Conformational Analysis and its Implications for Structure-Activity Relationships

The three-dimensional shape of a molecule is fundamental to its ability to interact with biological receptors. For 7-ethoxy-2-oxo-2H-chromene-3-carboxamide derivatives, conformational analysis, which examines the spatial arrangement of atoms, provides critical insights into the SAR.

Substituent groups attached to the coumarin scaffold are often not static but possess rotational freedom around single bonds. This rotation can lead to different molecular conformations, which may have varying affinities for a receptor binding site. For example, in the crystal structure of 7-diethylamino-2-oxo-2H-chromene-3-carbohydrazide, the two independent molecules in the asymmetric unit display different conformations of the ethyl groups, demonstrating this flexibility. researchgate.net

Similarly, studies on coumarins with bulky cycloalkyl groups at the C-3 position have shown that rotation around the C3-C(substituent) bond leads to different orientations of the substituent relative to the coumarin plane. mdpi.com This conformational diversity can significantly influence how the molecule presents its binding motifs to a receptor, thereby affecting its biological activity.

SAR analyses comparing planar chromenes with their non-planar (saturated) chromane (B1220400) counterparts have demonstrated that the planar structures generally exhibit higher affinity for receptors like the σ1 receptor. nih.gov The introduction of bulky substituents can alter the molecule's planarity and conformation. For example, introducing large cyclohexyl groups at the C-3 position can cause a significant deviation from the planar alignment typically seen in simpler derivatives, which in turn affects intermolecular interactions and crystal packing. mdpi.comresearchgate.net The specific geometry of a ligand determines how it fits into the binding site of a receptor, a concept central to receptor mapping and quantitative structure-activity relationship (QSAR) studies. nih.gov This precise fit, governed by molecular geometry, is essential for initiating a biological response.

Molecular Pharmacology and Target Engagement of 7 Ethoxy 2 Oxo 2h Chromene 3 Carboxamide and Analogs

Cellular Pathway Interventions and Receptor Interactions

Modulation of Signaling Pathways Related to Oxidative Stress

Coumarin (B35378) derivatives are known to possess antioxidant properties, which are often attributed to their ability to scavenge reactive oxygen species (ROS) and modulate oxidative stress-related signaling pathways. The antioxidant capacity of coumarins is significantly influenced by the substitution pattern on the benzopyrone ring.

Research on a novel synthesized coumarin, (E)-N′-(1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide, has shown that it can mitigate oxidative stress by decreasing lipid peroxidation and increasing the levels of myocardial glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase activities. nih.govnih.govresearchgate.net This suggests that the 2-oxo-2H-chromene scaffold, particularly with substitution at the 7-position, can play a significant role in cellular antioxidant defense mechanisms.

Effects on Cell Growth and Apoptosis Signaling Cascades

The 2-oxo-2H-chromene-3-carboxamide backbone is a recurring motif in compounds designed to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells, and its induction is a key strategy in cancer therapy.

Various coumarin derivatives have been shown to inhibit cancer cell proliferation and trigger apoptosis through the modulation of key signaling molecules. dergipark.org.traip.orgresearchgate.netnih.gov A central aspect of apoptosis regulation is the balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. A shift in this balance towards an increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

Studies on 7-hydroxycoumarin derivatives have demonstrated their ability to upregulate the expression of Bax and downregulate Bcl-2, thereby promoting apoptosis in cancer cells. nih.gov For example, one study showed that a 7-hydroxycoumarin analog inhibited cardiac apoptosis by upregulating Bcl-2 expression and downregulating the expression of Bax and caspase-3 genes. nih.gov While direct studies on 7-ethoxy-2-oxo-2H-chromene-3-carboxamide are limited, the established pro-apoptotic activity of its analogs suggests that it may also influence these critical cell survival and death pathways.

Table 2: Apoptotic Effects of a 7-Hydroxycoumarin Analog

| Apoptotic Marker | Effect |

| Bcl-2 Expression | Upregulated |

| Bax Expression | Downregulated |

| Caspase-3 Gene Expression | Downregulated |

Data is based on a study of (E)-N′-(1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide. nih.gov

Estrogen Receptor (ER) Antagonism and Related Mechanisms

The structural similarity of coumarins to steroidal estrogens has led to the investigation of this class of compounds as modulators of estrogen receptor (ER) activity. Estrogen receptors are key targets in the treatment of hormone-dependent cancers, such as certain types of breast cancer.

Coumarin-based selective estrogen receptor modulators (SERMs) and coumarin-estrogen conjugates have been described as potential anti-breast cancer agents. nih.gov The substitution pattern on the coumarin ring is critical for determining whether a compound will act as an ER agonist or antagonist. Specifically, substitutions at the 3 and 7 positions have been shown to influence the relative binding affinity for ERα. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Matrix Metalloproteinase (MMP) Modulation

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers, making it an important therapeutic target. Similarly, matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis.

While specific data on the direct interaction of this compound with EGFR and MMPs is scarce, the broader coumarin class has been explored for its potential to modulate these targets. Some coumarin derivatives have been synthesized and evaluated as EGFR inhibitors, with in silico and in vitro studies suggesting that they can bind to the tyrosine kinase domain of the receptor.

In the context of MMPs, certain coumarin-based compounds have been investigated as potential inhibitors. The development of selective MMP inhibitors is a significant area of research in cancer therapy. The ability of the coumarin scaffold to be readily functionalized allows for the design of molecules that could potentially fit into the active sites of specific MMPs, thereby inhibiting their activity and preventing tumor progression. Further research is needed to determine if this compound or its close analogs possess significant activity against these important cancer-related enzymes.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Interactions

Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. It is the molecular target for the thiazolidinedione class of antidiabetic drugs. More recently, PPAR-γ has also been implicated in inflammation and cancer.

The potential for coumarin derivatives to interact with PPAR-γ has been an area of interest. The coumarin scaffold can be incorporated into the design of PPAR-γ ligands. For example, researchers have synthesized PPAR-γ ligands that incorporate a 7-diethylamino coumarin moiety, which can be used in binding assays for PPAR-γ. These studies demonstrate that the coumarin structure can be a viable component of molecules that bind to the ligand-binding domain of PPAR-γ.

While there is no direct evidence to suggest that this compound is a potent PPAR-γ agonist or antagonist, the adaptability of the coumarin nucleus for the design of PPAR-γ ligands indicates a potential avenue for future research. The specific electronic and steric properties conferred by the 7-ethoxy and 3-carboxamide groups would need to be evaluated to determine any significant interaction with this important nuclear receptor.

Computational Approaches in the Research of 7 Ethoxy 2 Oxo 2h Chromene 3 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Affinities and Ligand-Enzyme/Receptor Binding Modes

Based on a review of available research, specific molecular docking studies detailing the binding affinities and binding modes of 7-ethoxy-2-oxo-2H-chromene-3-carboxamide with specific enzymes or receptors have not been reported. While research on other coumarin-based compounds often includes such analyses to predict their biological potential, data for the title compound is not present in the surveyed literature.

Identification of Key Interacting Residues and Hydrogen Bonding Networks

The identification of key amino acid residues and the network of hydrogen bonds within a binding site is a critical output of molecular docking simulations. This information helps to explain the specificity and strength of a ligand-target interaction. However, for this compound, there are no specific studies in the available literature that identify its interaction with key residues or its hydrogen bonding patterns within a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activities. These models are instrumental in predicting the activity of new, unsynthesized compounds.

Development of 2D and 3D-QSAR Models for Activity Prediction

The development of 2D and 3D-QSAR models requires a dataset of structurally related compounds with measured biological activities. While theoretical studies involving field-based 3D-QSAR have been conducted on some coumarin (B35378) derivatives, there is no evidence in the reviewed literature of the development or application of such models specifically for predicting the activity of this compound. mdpi.com

Pharmacophore Model Generation for Ligand Design

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These models are used in virtual screening to discover new lead compounds. Literature searches did not yield any studies describing the generation or use of a pharmacophore model derived from or for the design of this compound. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

MD simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In drug discovery, they provide insights into the flexibility of ligands and proteins and the stability of their complexes. A review of the scientific literature indicates that no specific molecular dynamics simulation studies have been published for this compound to analyze its dynamic behavior or the stability of its interaction with any biological target. While MD simulations have been applied to understand the interaction of the related compound 7-ethoxycoumarin (B196162) with enzymes like CYP1A1, this data is not directly transferable to the title carboxamide derivative. nih.gov

Conformational Ensemble Analysis of Ligand and Protein-Ligand Complexes

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. For this compound, computational methods can be employed to identify its most stable conformers. Techniques such as molecular mechanics force fields are often used to perform conformational searches.

In a study on the closely related 7-Ethoxycoumarin, a detailed conformational search revealed the existence of different conformers. researchgate.net This analysis is vital as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that allows it to bind effectively to its target. The ethoxy group at the 7-position and the carboxamide group at the 3-position introduce rotational flexibility, leading to a variety of possible spatial arrangements. Understanding this conformational landscape is the first step in predicting how the molecule will interact with biological macromolecules.

When considering protein-ligand complexes, conformational ensemble analysis extends to both the ligand and the protein. Molecular dynamics (MD) simulations can be used to explore the dynamic nature of the binding pocket and the ligand within it. These simulations provide a picture of the various conformations the ligand can adopt while bound to the protein, as well as any induced conformational changes in the protein itself.

Protein-Ligand Complex Stability and Interaction Dynamics Studies

To assess the stability of a protein-ligand complex, computational methods such as the calculation of binding free energy are employed. nih.gov These calculations can predict the affinity of this compound for a particular protein target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy from MD simulation trajectories.

Molecular docking studies are a fundamental approach to predict the binding mode of a ligand within a protein's active site. nih.gov For coumarin derivatives, docking studies have been instrumental in identifying key interactions that contribute to their biological activity. In the case of this compound, docking could reveal hydrogen bonds between the carboxamide group and amino acid residues in the protein, as well as hydrophobic interactions involving the coumarin ring and the ethoxy group.

The dynamics of these interactions can be further elucidated through MD simulations. These simulations can reveal the stability of key hydrogen bonds and other interactions over time, providing a more realistic view of the binding event than static docking poses.

| Computational Method | Application in Protein-Ligand Studies | Key Insights |

| Molecular Docking | Predicts the preferred binding orientation of the ligand in the protein's active site. | Identifies key interacting residues and potential binding affinity. nih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms in the protein-ligand complex over time. | Reveals the stability of interactions and conformational changes. |

| MM/PBSA & MM/GBSA | Calculates the binding free energy of the protein-ligand complex. | Provides a quantitative measure of binding affinity. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Electronic Structure Analysis and Frontier Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules like this compound. opensciencepublications.com These calculations provide valuable information about the distribution of electrons within the molecule and its chemical reactivity.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For similar coumarin derivatives, DFT calculations have been used to determine these parameters, providing insights into their electronic properties. sapub.org

The distribution of these orbitals is also significant. For coumarin derivatives, the HOMO is often localized on the coumarin ring system, while the LUMO may be distributed over the entire molecule, including the substituents. This distribution influences the molecule's reactivity and its interaction with other molecules.

| Parameter | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. sapub.org |

Prediction of Spectroscopic Properties from First Principles

Quantum chemical methods, specifically Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the spectroscopic properties of molecules from first principles. nih.govnih.gov This includes the prediction of UV-Vis absorption spectra, which is crucial for characterizing the molecule and understanding its photophysical properties.

For coumarin derivatives, TD-DFT calculations have been shown to accurately predict their absorption maxima. researchgate.net These calculations involve determining the energies of electronic transitions from the ground state to various excited states. The results of these calculations can be compared with experimental spectroscopic data to validate the computational model and to gain a deeper understanding of the electronic transitions involved.

The solvent environment can have a significant impact on spectroscopic properties. Therefore, computational models often incorporate solvent effects, either implicitly using continuum models or explicitly by including solvent molecules in the calculation. These approaches allow for a more accurate prediction of spectroscopic properties in different media. For instance, studies on 7-hydroxycoumarin have demonstrated the importance of including solvent effects in TD-DFT calculations to accurately reproduce experimental spectra. researchgate.net

| Spectroscopic Property | Computational Method | Importance |

| UV-Vis Absorption | Time-Dependent Density Functional Theory (TD-DFT) | Predicts the wavelengths of maximum absorption and helps in understanding electronic transitions. nih.govnih.gov |

| Infrared (IR) Spectra | Density Functional Theory (DFT) | Predicts vibrational frequencies, aiding in the structural characterization of the molecule. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Density Functional Theory (DFT) | Predicts chemical shifts, which is valuable for confirming the molecular structure. nih.gov |

Advanced Spectroscopic and Crystallographic Characterization Techniques for 7 Ethoxy 2 Oxo 2h Chromene 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed NMR analysis is critical for the unambiguous structural elucidation of organic molecules. It provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis for Hydrogen Environments

A ¹H NMR spectrum for 7-ethoxy-2-oxo-2H-chromene-3-carboxamide would be expected to show distinct signals corresponding to each unique proton. This would include signals for the aromatic protons on the coumarin (B35378) ring, the vinylic proton at the C4 position, the protons of the ethoxy group at C7, and the protons of the primary amide group at C3. The chemical shifts (δ, in ppm), integration values (number of protons), and multiplicity (splitting pattern) would confirm the hydrogen framework.

Carbon-13 (¹³C) NMR Analysis for Carbon Framework

The ¹³C NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the carbonyl carbons of the lactone and amide groups (typically in the 160-180 ppm region), the aromatic and vinylic carbons of the coumarin core, and the aliphatic carbons of the ethoxy group.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are indispensable for assigning the ¹H and ¹³C signals accurately.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming adjacent protons, such as those within the aromatic ring and between the methylene (B1212753) and methyl groups of the ethoxy substituent.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton-carbon pairs (¹JCH), allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds (²JCH, ³JCH), providing crucial information for assembling the molecular structure by connecting different fragments and identifying quaternary carbons.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide the exact mass of the molecular ion of this compound with high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of its elemental formula (C₁₂H₁₁NO₄).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like coumarin amides. It would typically show the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments could then be performed on this ion to induce fragmentation, providing valuable data for confirming the structure and connectivity of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" based on the vibrational modes (stretching, bending) of the bonds within the structure. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the coumarin lactone, the primary amide, and the ethoxy substituent.

The analysis of related 2-oxo-2H-chromene-3-carboxamide and similar coumarin structures reveals well-defined regions for these vibrations. nih.govmdpi.comsciepub.com The primary amide group is particularly informative, typically showing N-H stretching vibrations as two distinct bands in the 3400-3100 cm⁻¹ region. The carbonyl (C=O) stretching vibrations are also prominent. The lactone carbonyl of the coumarin ring generally appears at a higher wavenumber (around 1700-1750 cm⁻¹) compared to the amide carbonyl (Amide I band), which is expected in the 1630-1680 cm⁻¹ range due to resonance effects. nih.gov

The ethoxy group and the aromatic system contribute to the fingerprint region of the spectrum. The asymmetric and symmetric C-O-C stretching of the ether linkage is anticipated between 1260 cm⁻¹ and 1000 cm⁻¹, while aromatic C=C stretching vibrations typically appear in the 1620-1450 cm⁻¹ region.

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amide (-CONH₂) | N-H Stretch | 3400 - 3100 (typically two bands) |

| C=O Stretch (Amide I) | 1680 - 1630 | |

| α,β-Unsaturated Lactone | C=O Stretch | 1750 - 1700 |

| Aromatic Ring | C=C Stretch | 1620 - 1450 |

| Ethoxy Group (-OCH₂CH₃) | C-O-C Asymmetric & Symmetric Stretch | 1260 - 1000 |

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods provide valuable information about functional groups and connectivity, X-ray crystallography offers a precise and detailed three-dimensional map of the atomic arrangement in the solid state. This technique is indispensable for determining the absolute structure, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation.

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the molecular structure of crystalline solids. The process involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides the fundamental data to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be precisely determined.

For this compound, an SCXRD analysis would provide definitive information on:

Molecular Conformation: The planarity of the coumarin ring system and the orientation of the ethoxy and carboxamide substituents relative to this plane.

Bond Parameters: Precise measurements of all bond lengths and angles. For instance, studies on similar coumarin structures have detailed the characteristic bond lengths of the lactone and amide groups. researchgate.netsapub.org

Stereochemistry: Confirmation of the absolute configuration if chiral centers were present.

Crystallographic Data: The crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ).

While crystallographic data for numerous coumarin derivatives have been published, specific experimental data for this compound is not available in the reviewed literature. researchgate.netnih.govresearchgate.net However, based on related structures, it is expected to crystallize in a common space group such as P2₁/n or P-1. researchgate.netresearchgate.net

Table 2: Illustrative Crystallographic Parameters from a Related Coumarin Derivative (7-Diethylamino-2-oxo-2H-chromene-3-carbohydrazide) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.3438 (19) |

| b (Å) | 12.771 (3) |

| c (Å) | 12.978 (3) |

| α (°) | 95.17 (3) |

| β (°) | 110.13 (3) |

| γ (°) | 106.18 (3) |

| Volume (ų) | 1366.4 (5) |

| Z | 4 |

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence physical properties such as melting point, solubility, and stability. In this compound, the primary amide group is expected to be a key player in forming robust hydrogen bonding networks. Specifically, the amide N-H groups can act as hydrogen bond donors, while the amide and lactone carbonyl oxygens can act as acceptors, potentially leading to the formation of dimers or extended chains. researchgate.netresearchgate.net

Hirshfeld Surface Analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.govnih.gov It generates a three-dimensional surface around a molecule, color-coded to show different types of intermolecular contacts and their relative strengths. The surface can be deconstructed into two-dimensional "fingerprint plots," which provide a quantitative summary of the close contacts.

For a molecule like this compound, a Hirshfeld analysis would be expected to reveal:

The dominant role of O···H/H···O contacts , corresponding to the strong N-H···O hydrogen bonds formed by the amide group. These typically appear as distinct sharp spikes on the 2D fingerprint plot. researchgate.netuomphysics.net

A significant contribution from H···H contacts , which are generally the most abundant type of contact on the surface, arising from van der Waals forces.

Contributions from C···H/H···C contacts , indicating weaker C-H···O or C-H···π interactions.

This detailed analysis allows for a comprehensive understanding of the supramolecular architecture, highlighting the key interactions responsible for the stability of the crystal structure. researchgate.netresearchgate.net

Emerging Research Directions and Novel Applications of the Chromene 3 Carboxamide Scaffold

Development as Building Blocks in Complex Organic Synthesis

The 2-oxo-2H-chromene-3-carboxamide scaffold is a valuable building block in organic synthesis due to its reactive sites that allow for the construction of more complex molecular architectures. The synthesis of the parent 7-ethoxycoumarin (B196162) structure can be achieved through established condensation reactions, such as the Knoevenagel condensation of a 7-ethoxy-substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound like 2-cyanoacetamide (B1669375) or ethyl cyanoacetate, followed by hydrolysis and amidation.

The amide group at the C-3 position is particularly useful as a synthetic handle. It can undergo a variety of chemical transformations, allowing for its integration into larger, more complex molecules. For instance, the amide nitrogen can be functionalized, or the entire carboxamide group can act as a precursor for the formation of various heterocyclic rings. Hydrazides, formed by reacting the corresponding coumarin-3-carboxylate ester with hydrazine (B178648) hydrate (B1144303), are versatile intermediates for synthesizing a range of heterocyclic compounds, including pyrazoles, triazoles, and oxadiazoles. nih.gov This versatility makes the 7-ethoxy-2-oxo-2H-chromene-3-carboxamide scaffold a promising starting material for creating libraries of compounds with novel properties.

Exploration in Material Science Applications, including Fluorescent Probes and Dyes

Coumarin (B35378) derivatives are widely explored in material science, primarily due to their intrinsic fluorescent properties. Substituents at the 7-position, such as alkoxy groups, are known to enhance fluorescence. researchgate.net The 7-ethoxycoumarin scaffold is a classic example of a "pro-fluorophore," a molecule that is initially weakly fluorescent but can be converted into a highly fluorescent product.

This property is notably exploited in the development of enzyme-activated fluorescent probes. 7-Ethoxycoumarin serves as a well-established substrate for cytochrome P450 (CYP) enzymes. mdpi.comnih.gov The enzymatic O-deethylation metabolizes the weakly fluorescent 7-ethoxycoumarin into the highly fluorescent 7-hydroxycoumarin (umbelliferone). mdpi.comnih.gov This "turn-on" fluorescent response allows for the sensitive detection of enzyme activity in various biological systems. nih.gov While the 3-carboxamide group would modulate the specific photophysical properties, the fundamental principle of enzymatic activation remains a key application.

The photophysical characteristics of 7-ethoxycoumarin and its metabolite highlight its utility as a fluorescent probe.

| Compound | Excitation Max (λex) | Emission Max (λem) | Fluorescence | Application |

|---|---|---|---|---|

| 7-Ethoxycoumarin | 323 nm | 386 nm | Weak | Pro-fluorescent enzyme substrate sigmaaldrich.com |

| 7-Hydroxycoumarin | 370 nm | 450 nm | Strong | Fluorescent product of enzyme activity nih.gov |

Furthermore, studies on other 7-alkoxy-coumarin derivatives have shown their potential in forming thin films, indicating that the this compound scaffold could be explored for applications in organic electronics and sensor materials. nih.govrsc.org

Integration into Hybrid Molecules for Enhanced and Multifunctional Biological Performance

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery to create hybrid molecules with enhanced efficacy or multifunctional activity. The this compound scaffold is well-suited for this approach. The 3-carboxamide group provides a stable and synthetically accessible linker point to attach other biologically active moieties.

This strategy has been widely applied to the broader coumarin class. For example, coumarin-3-carbohydrazides are often used as key intermediates to synthesize coumarin-heterocycle hybrids, such as those containing thiazole (B1198619) rings. researchgate.net The combination of the coumarin scaffold with other pharmacophores can lead to synergistic effects and novel biological activities. While specific examples starting from this compound are not extensively documented, the chemical principles strongly support its potential in this area. The amide nitrogen can be readily acylated or alkylated, providing a straightforward method for conjugation to other molecules, thereby creating novel hybrid structures for therapeutic or diagnostic evaluation.

Strategic Scaffold Modification for Targeted Therapeutic Modalities and Biological Probes

Strategic modification of the this compound scaffold is a key approach for developing targeted therapeutic agents and highly specific biological probes. These modifications can be designed to fine-tune the molecule's physical, chemical, and biological properties.

A primary example of a strategic modification is the use of the 7-ethoxy group as an enzyme-responsive trigger. As discussed, its cleavage by CYP enzymes activates fluorescence, making the scaffold a targeted probe for monitoring enzyme activity. mdpi.comnih.gov This represents a form of bio-activation, where the molecule's function is switched on in a specific biological environment.

Further modifications can be directed at the 3-carboxamide moiety. Altering the substituents on the amide nitrogen can profoundly impact the molecule's properties, including:

Target Specificity: By introducing groups that bind to a specific biological target, the coumarin can be directed to a particular protein or cellular location.

Cell Permeability: Modifying the lipophilicity and hydrogen bonding capacity of the amide substituent can enhance the molecule's ability to cross cell membranes. nih.gov

Photophysical Properties: The electronic nature of the amide substituent can influence the fluorescence quantum yield and Stokes shift of the coumarin fluorophore. Research on related 7-hydroxycoumarin-3-carboxamides has shown that adding fluorine atoms can significantly increase fluorescence brightness. nih.govelsevierpure.com

This strategy of scaffold modification allows for the rational design of probes and therapeutic candidates with optimized performance for specific biological applications. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.